Arteether is a semi-synthetic derivative of Artemisinin, a natural product extracted from the plant Artemisia annua []. It is a potent antimalarial drug, specifically targeting the blood stages of the malaria parasite. Arteether exists as two stereoisomers: alpha-arteether and beta-arteether. While both isomers exhibit antimalarial activity, the beta isomer has been shown to possess a longer half-life and larger volume of distribution []. Often, an epimeric mixture of alpha and beta-arteether is utilized in formulations due to its higher solubility in oil mediums and cost-effectiveness in large-scale production [].
Arteether is synthesized from dihydroartemisinin, which itself is derived from artemisinin. The classification of arteether falls under the category of antimalarial agents, specifically as a second-line treatment for severe malaria. It is available in various formulations, including alpha/beta arteether and artemotil, with specific registrations for use in different age groups and clinical settings .
The synthesis of arteether can be achieved through several methods:
Arteether has a molecular formula of C_{19}H_{28}O_{5} with a molecular weight of approximately 336.43 g/mol. The compound features a complex structure characterized by a fused ring system typical of artemisinin derivatives. It contains an ethyl ether functional group that contributes to its solubility properties.
Arteether undergoes various chemical reactions during its synthesis and application:
Arteether exerts its antimalarial effects through several mechanisms:
Arteether is primarily used in clinical settings for treating severe malaria, particularly in regions where malaria resistance to traditional treatments like quinine has been observed. Its formulations are designed for rapid absorption and effectiveness in acute cases. Additionally, ongoing research explores its potential applications in combination therapies to enhance efficacy against resistant strains of malaria .
Arteether (ethyl ether derivative of dihydroartemisinin) originates from complex terpenoid biosynthesis within Artemisia annua glandular trichomes. The pathway initiates with the condensation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) to form farnesyl diphosphate (FPP), catalyzed by farnesyl diphosphate synthase (FPS). Amorpha-4,11-diene synthase (ADS) cyclizes FPP into amorpha-4,11-diene, the first committed sesquiterpene precursor [7] [9]. Cytochrome P450 monooxygenase (CYP71AV1), with its redox partner cytochrome P450 reductase (CPR), then oxidizes amorpha-4,11-diene in three sequential steps to yield artemisinic alcohol, artemisinic aldehyde, and artemisinic acid (AA) [1] [7].
A branch point occurs at artemisinic aldehyde, where double bond reductase 2 (DBR2) reduces the Δ11(13) bond to form dihydroartemisinic aldehyde. Aldehyde dehydrogenase 1 (ALDH1) subsequently oxidizes this to dihydroartemisinic acid (DHAA), the direct precursor to artemisinin and its derivatives [7]. DHAA undergoes non-enzymatic photo-oxidation to form artemisinin, which can be chemically reduced to dihydroartemisinin (DHA). Arteether is synthesized semi-synthetically via ethylation of DHA, though enzymatic etherification mechanisms in planta remain uncharacterized [8].
Table 1: Key Enzymes in Artemisinin/Arteether Precursor Biosynthesis
Enzyme | Function | Subcellular Localization | Precursor Impact |
---|---|---|---|
ADS | Cyclizes FPP to amorpha-4,11-diene | Cytosol | Rate-limiting gateway step |
CYP71AV1 + CPR | Multi-step oxidation to artemisinic acid | Endoplasmic reticulum | Forms AA branch intermediate |
DBR2 | Reduces artemisinic aldehyde to dihydro derivative | Cytosol | Directs flux toward DHAA pathway |
ALDH1 | Oxidizes dihydroartemisinic aldehyde to DHAA | Cytosol | Produces direct artemisinin precursor |
Metabolic engineering efforts have targeted precursor pools: Overexpression of HMGR (mevalonate pathway rate-limiting enzyme) and FPS in A. annua boosted artemisinin yields by 22.5–38.9% and ~10 mg/g DW, respectively, by enhancing IPP/DMAPP availability [7] [9]. Compartmentalization strategies in transgenic tobacco demonstrated that chloroplast-targeted CYP71AV1 and DBR2 increased dihydroartemisinic acid conversion efficiency by 3-fold, underscoring the significance of subcellular microenvironments in precursor channeling [1].
Endophytic fungi (EF) colonizing A. annua significantly influence artemisinin-pathway metabolites through symbiotic interactions or biotransformation. Obligate Clavicipitaceous fungi (e.g., Fusarium spp.) vertically transmit and produce secondary metabolites that upregulate host defense genes, indirectly stimulating artemisinin biosynthesis. Non-Clavicipitaceous strains (e.g., Aspergillus niger, Fusarium lini) horizontally transmit and directly transform artemisinin precursors [3] [10].
Aspergillus niger ATCC 10549 biotransforms artemisinin into 3α-hydroxydeoxydihydroartemisinin, while Fusarium lini converts artemether (methyl ether analog) to 9α-acetoxy-10β-methoxyartemethin-I via hydroxylation and acetylation [4] [10]. These reactions typically degrade the endoperoxide bridge essential for antimalarial activity, limiting direct fungal arteether production. However, fungal elicitors enhance native artemisinin synthesis in A. annua: Co-cultivation with Bacillus subtilis (ART1) or Burkholderia sp. (ART7) upregulated CYP71AV1, DBR2, and ALDH1 expression by 1.5–3.0-fold, increasing artemisinin content by 28–41% [6].
Metabolic engineering exploits fungal pathways through:
Table 2: Fungal Contributions to Artemisinin/Arteether Precursor Dynamics
Fungal Species | Interaction Type | Chemical Modification/Effect | Yield Impact on Precursors |
---|---|---|---|
Aspergillus niger | Biotransformation | Hydroxylation at C3 of artemisinin | Degrades endoperoxide bridge |
Fusarium lini | Biotransformation | Acetylation/etherification of artemether derivatives | Novel compounds, low yield |
Burkholderia sp. (ART7) | Symbiotic elicitation | Upregulation of CYP71AV1, DBR2 | ↑ Artemisinin 28–41% |
Bacillus subtilis (ART1) | Symbiotic elicitation | Induction of ADS, HMGR | ↑ Artemisinin 32–51% |
While arteether is semi-synthetic, its precursor artemisinin varies across Artemisia species due to divergent expression of biosynthetic genes and glandular trichome density. A. annua remains the primary commercial source, but HPLC analyses reveal A. fragrans contains 1.2–1.5× higher artemisinin (0.86–1.12% DW) than A. annua (0.72% DW), followed by A. biennis (0.68% DW), A. scoparia (0.53% DW), and A. absinthium (0.21% DW) [2].
Gene expression profiling explains these disparities:
Glandular trichome density and morphology further influence precursor storage. A. annua develops peltate glandular trichomes storing artemisinin in subcuticular spaces, whereas A. scoparia and A. absinthium possess capitate trichomes favoring monoterpene accumulation (e.g., camphor, β-thujone) [2] [9]. Metabolic engineering of non-annua species remains challenging: A. absinthium transformed with A. annua CYP71AV1 and DBR2 showed 40% lower artemisinin than wild-type A. annua, likely due to deficient precursor pools or incompatible transcriptional regulators [7].
Table 3: Artemisinin Biosynthesis Variation in Key Artemisia Species
Species | Artemisinin Content (% DW) | Highly Expressed Genes | Dominant Terpenoids | Trichome Type |
---|---|---|---|---|
A. fragrans | 0.86–1.12 | HMGR2, DXS | Artemisinin, spathulenol | Peltate (high density) |
A. annua | 0.72 | ADS, DXS | Artemisinin, arteannuin B | Peltate (moderate) |
A. biennis | 0.68 | HMGR1, 4FPSF | β-farnesene, artemisinin | Capitate/peltate mix |
A. scoparia | 0.53 | 4FPSF, WIRKY | Camphor, scopoletin | Capitate |
A. absinthium | 0.21 | DBR2, SQS | β-thujone, sabinene | Capitate (high density) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7